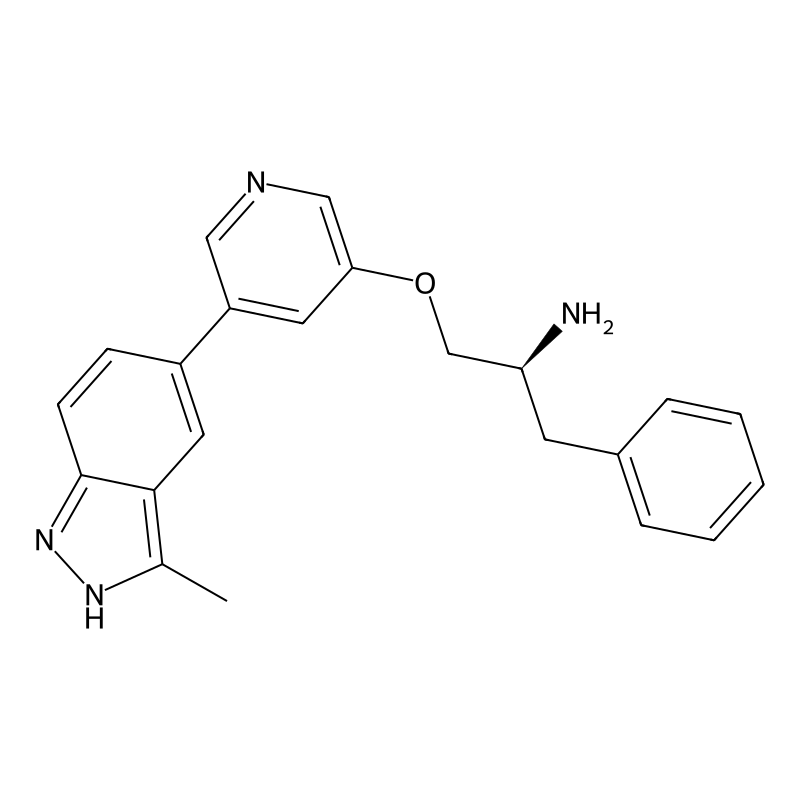

A-674563

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

A-674563 is an ATP-competitive, reversible kinase inhibitor primarily targeting Akt1 (Ki = 11 nM), with secondary activity against PKA (Ki = 16 nM) and CDK2 (Ki = 46 nM)[1]. Developed by replacing the indole moiety of earlier-generation inhibitors with a phenyl group, A-674563 was specifically engineered to overcome poor pharmacokinetic profiles, achieving high oral bioavailability for mammalian models [2]. For procurement professionals and lead researchers, this compound serves as a critical baseline material when in vivo oral dosing compatibility and dual Akt1/CDK2 suppression are required, offering a distinct operational advantage over non-orally bioavailable precursors and highly selective but single-target pan-Akt allosteric inhibitors [3].

References

- [1] Luo Y, et al. Potent and selective inhibitors of Akt kinases slow the progress of tumors in vivo. Mol Cancer Ther. 2005;4(6):977-86.

- [2] Spandidos Publications. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use. Int J Oncol. 2015.

- [3] Chorner PM, Moorehead RA. A-674563, a putative AKT1 inhibitor that also suppresses CDK2 activity, inhibits human NSCLC cell growth more effectively than the pan-AKT inhibitor, MK-2206. PLoS ONE 13(2): e0193344. 2018.

Generic substitution of A-674563 with its direct structural precursor (A-443654) or common pan-Akt benchmarks (such as MK-2206) introduces severe operational and experimental failure risks. While A-443654 possesses higher raw biochemical potency, its indole-based structure severely limits oral bioavailability, rendering it unsuitable for standard oral gavage xenograft protocols without complex formulation adjustments [1]. Conversely, substituting A-674563 with the allosteric pan-Akt inhibitor MK-2206 fails in specific oncology models, such as non-small cell lung cancer (NSCLC), where pan-Akt inhibition can inadvertently enhance tumor development due to the loss of Akt2 [2]. A-674563 avoids this by providing a specific Akt1/CDK2 inhibitory profile that actively suppresses cell cycle progression in these sensitive models, making it non-interchangeable for targeted cell-survival assays [2].

References

- [1] Luo Y, et al. Potent and selective inhibitors of Akt kinases slow the progress of tumors in vivo. Mol Cancer Ther. 2005;4(6):977-86.

- [2] Chorner PM, Moorehead RA. A-674563, a putative AKT1 inhibitor that also suppresses CDK2 activity, inhibits human NSCLC cell growth more effectively than the pan-AKT inhibitor, MK-2206. PLoS ONE 13(2): e0193344. 2018.

Pharmacokinetic Processability: Oral Bioavailability vs. Precursor A-443654

A critical procurement differentiator for A-674563 is its engineered pharmacokinetic profile. By replacing the indole moiety of A-443654 with a phenyl group, A-674563 achieves an oral bioavailability of 67% in murine models [1]. In contrast, the precursor A-443654, despite its 160 pM potency, suffers from poor oral bioavailability, restricting its utility in standard oral dosing regimens [1]. This structural modification allows A-674563 to be administered via oral gavage (e.g., 20-100 mg/kg/day) while maintaining systemic efficacy [1].

| Evidence Dimension | Oral Bioavailability (Murine Model) |

| Target Compound Data | 67% oral bioavailability |

| Comparator Or Baseline | A-443654 (Poor oral bioavailability requiring non-oral administration) |

| Quantified Difference | A-674563 enables standard oral gavage workflows, overcoming the systemic delivery limitations of its precursor. |

| Conditions | In vivo pharmacokinetic profiling in mice. |

Ensures researchers can procure a compound compatible with standard, non-invasive oral dosing protocols for long-term xenograft studies.

Mainstream Application Fit: Enhanced Efficacy in NSCLC vs. MK-2206

In non-small cell lung cancer (NSCLC) models, A-674563 demonstrates distinct procurement value over standard pan-Akt inhibitors. Across six human NSCLC cell lines, A-674563 was significantly more effective at reducing cell survival compared to the widely used pan-Akt inhibitor MK-2206 [1]. This enhanced efficacy is attributed to A-674563's dual suppression of Akt1 and CDK2, which alters cell cycle progression more aggressively than the broad Akt1/2/3 inhibition of MK-2206, particularly since Akt2 inhibition can sometimes be counterproductive in lung tumorigenesis [1].

| Evidence Dimension | Reduction in NSCLC Cell Survival |

| Target Compound Data | A-674563 (Significant reduction across 6 cell lines via Akt1/CDK2 suppression) |

| Comparator Or Baseline | MK-2206 (Inferior cell survival reduction via pan-Akt inhibition) |

| Quantified Difference | A-674563 provides statistically significant improvements in cell viability reduction over MK-2206 at equivalent IC50-calibrated dosing. |

| Conditions | In vitro cell viability assays across six NSCLC cell lines (e.g., A549, A427) over 72 hours. |

Directs procurement away from generic pan-Akt inhibitors toward A-674563 for lung cancer models requiring specific CDK2-mediated cell cycle arrest.

Formulation Compatibility: Chemosensitization with Paclitaxel

A-674563 is highly validated as a chemosensitizing agent in combination formulations. In PC-3 prostate cancer xenograft models, A-674563 administered as a monotherapy (40 mg/kg/day, p.o.) showed no significant tumor inhibitory activity[1]. However, when formulated in combination with paclitaxel (15 mg/kg/day), the efficacy of the combination therapy was significantly improved compared to paclitaxel alone, demonstrating robust tumor growth suppression [1].

| Evidence Dimension | In Vivo Tumor Growth Inhibition |

| Target Compound Data | A-674563 (40 mg/kg/day) + Paclitaxel (15 mg/kg/day) (Significant tumor suppression) |

| Comparator Or Baseline | A-674563 Monotherapy (No significant monotherapy activity) |

| Quantified Difference | The addition of A-674563 converts an ineffective monotherapy baseline into a highly synergistic combination formulation. |

| Conditions | PC-3 prostate cancer mouse xenograft model. |

Validates the procurement of A-674563 specifically as a combination-therapy enhancer rather than a standalone therapeutic in solid tumor models.

Oral Dosing Xenograft Studies in Oncology

Due to its engineered 67% oral bioavailability, A-674563 is a highly suitable choice for in vivo oncology models requiring daily oral gavage (e.g., 20-100 mg/kg/day). It successfully bypasses the formulation and delivery challenges associated with its precursor, A-443654, making it ideal for long-term pharmacokinetic and pharmacodynamic studies [1].

NSCLC Cell Line Screening and Cell Cycle Arrest Assays

A-674563 is specifically indicated for non-small cell lung cancer (NSCLC) research where pan-Akt inhibition (like that of MK-2206) is suboptimal. Its dual ability to inhibit Akt1 and CDK2 makes it a practical procurement choice for inducing G2 cell cycle arrest and apoptosis in cell lines where Akt2 preservation is desired [2].

Taxane Combination Therapy Workflows

A-674563 is highly validated for use in combination formulations with taxanes (such as paclitaxel). Procurement for prostate cancer (PC-3) or soft tissue sarcoma models should focus on its role as a chemosensitizer, where it effectively unlocks tumor growth suppression that neither drug achieves optimally as a monotherapy [1].

References

- [1] Luo Y, et al. Potent and selective inhibitors of Akt kinases slow the progress of tumors in vivo. Mol Cancer Ther. 2005;4(6):977-86.

- [2] Chorner PM, Moorehead RA. A-674563, a putative AKT1 inhibitor that also suppresses CDK2 activity, inhibits human NSCLC cell growth more effectively than the pan-AKT inhibitor, MK-2206. PLoS ONE 13(2): e0193344. 2018.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

Explore Compound Types